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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate
CAS No.: 24771-25-3
Cat. No.: B1607175
Get Quote
. J

Executive Summary & Chemical Profile[1][2]

Dimethyl cyanocarbonimidate (and its widely utilized sulfur analog, Dimethyl N-
cyanodithioiminocarbonate) represents a class of "linchpin” electrophiles in medicinal
chemistry. These reagents are the primary synthons for constructing the N-cyanoguanidine
moiety—a bioisostere of the guanidine group found in arginine—and for accessing diverse N-
heterocycles like pyrimidines, triazines, and benzimidazoles.

While the user's prompt specifies "Dimethyl cyanocarbonimidate” (the oxygen analog), the
field is dominated by the sulfur analog due to the superior leaving group ability of the methylthio
(-SMe) group. This guide addresses both, distinguishing them by their specific utility in drug
design.

Chemical Identity & Properties[1][3][4][5][6]1[7]1[8][9]
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Mechanism of Action: The "Push-Pull"
Dielectrophile

The utility of dimethyl cyanocarbonimidate lies in its ability to undergo controlled, stepwise
nucleophilic substitution. The electron-withdrawing cyano group activates the central carbon,
making it highly electrophilic, while the methoxy/methylthio groups act as leaving groups.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the sequential displacement mechanism that allows for the
construction of asymmetric drugs like Pinacidil.
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Caption: Stepwise nucleophilic displacement allowing the synthesis of asymmetric
cyanoguanidines.

Synthetic Utility in Drug Design|[2]
A. The H2-Receptor Antagonist Scaffold (Cimetidine)

The most historically significant application is the synthesis of Cimetidine (Tagamet). The
cyanoguanidine moiety serves as a neutral, planar bioisostere of the basic guanidine group
found in histamine. This modification retains receptor binding while eliminating ionization at
physiological pH, crucial for oral bioavailability.

B. Potassium Channel Openers (Pinacidil)

Pinacidil utilizes the cyanoguanidine core to modulate ATP-sensitive potassium channels (

).[1] The synthesis relies on the sequential addition of 4-aminopyridine and a branched aliphatic
amine to the cyanocarbonimidate core.

C. Heterocycle Construction

When reacted with binucleophiles (e.g., hydrazine, amidines, or diamines), the reagent acts as
a "C1" fragment donor, cyclizing to form:

e 1,2,4-Triazoles: Reaction with hydrazines.[2][3]
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» Pyrimidines: Reaction with acetamidines or active methylenes.

e Benzimidazoles: Reaction with o-phenylenediamines.
Detailed Experimental Protocols
Protocol A: Synthesis of Asymmetric N-

Cyanoguanidines

Target: General synthesis of Pinacidil analogs.

Reagents:

Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3) [1.0 equiv][4][5][6]

Amine A (e.g., 4-Aminopyridine) [1.0 equiv]

Amine B (e.g., 1,2,2-trimethylpropylamine) [1.1 equiv][1]

Solvent: Isopropanol or Acetonitrile.

Step 1: Formation of the Monosubstituted Intermediate

Dissolve 10 mmol of Dimethyl N-cyanodithioiminocarbonate in 20 mL of acetonitrile.
e Cool the solution to 0-5°C using an ice bath.
e Add Amine A (10 mmol) dropwise over 15 minutes.
o Note: The reaction is exothermic. Control rate to prevent bis-substitution.
 Stir at room temperature (RT) for 3—6 hours.

 Validation: Monitor by TLC (SiO2, EtOAc/Hexane). The starting material (high Rf) should
disappear, replaced by a lower Rf spot (Intermediate).

« Filter the precipitated solid (N-cyano-S-methylisothiourea intermediate). Wash with cold
ether. Yields are typically 80—95%.
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Step 2: Conversion to N-Cyanoguanidine

Suspend the intermediate from Step 1 in isopropanol (30 mL).

Add Amine B (11 mmol).

Heat to reflux (80—85°C) for 12—24 hours.

o Note: Evolution of methyl mercaptan (MeSH) will occur. Use a bleach trap to neutralize the
exhaust gas.

Cool to RT. The product often crystallizes directly.

Recrystallize from EtOH/Water.

Protocol B: "One-Pot" Cyclization to 3-Amino-1,2,4-
Triazoles

Target: Rapid access to heterocyclic scaffolds.

Reagents:

o Dimethyl N-cyanocarbonimidate (Oxygen analog preferred for solubility) [1.0 equiv]
e Hydrazine hydrate [1.1 equiv][1]

e Primary Amine (R-NH2) [1.0 equiv]

Procedure:

¢ Dissolve Dimethyl N-cyanocarbonimidate (5 mmol) in Ethanol (15 mL).

Add the Primary Amine (R-NH2) and stir at RT for 2 hours (forms the isourea).

Add Hydrazine hydrate (5.5 mmol) directly to the mixture.

Reflux for 4 hours.

Evaporate solvent under reduced pressure.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Pinacidil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 Purification: The residue contains the 3-amino-5-substituted-1,2,4-triazole. Purify via column
chromatography (DCM/MeOH 95:5).

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

_ _ Maintain 0°C; Add amine as a
) o Temperature too high or amine ) ) )
Bis-substitution in Step 1 dilute solution; Use slight
added too fast. )
excess of the electrophile.

Switch to S-analog (CAS

] o 10191-60-3) or use Ag(l) salts /
o Poor leaving group ability (if )
Low Yield in Step 2 ) Hg(ll) salts to promote leaving
using O-analog).
group departure (Green

chemistry warning).

Use the Oxygen analog
) Evolution of MeSH (Methyl (Dimethyl cyanocarbonimidate)
Odor Complaints
Mercaptan). or pass exhaust through

NaOH/NaOCI trap.

Reagents are moisture
) sensitive. Use anhydrous
Hydrolysis Wet solvents.
solvents and store reagents

under N2.

Strategic Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from this single
reagent class.
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Caption: Divergent synthesis of pharmaceutical classes from Dimethyl Cyanocarbonimidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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